Weaker Anti-Inflammatory Activity Than Paeoniflorins in Macrophages
In a comparative study of nine monoterpenoids, Benzoylalbiflorin (BAF) demonstrated measurable but relatively weak suppression of LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages. At a concentration of 33 μM, BAF reduced the relative NO release rate to approximately 82% of the LPS-stimulated control, whereas the paeoniflorin derivatives (e.g., PF, MPF, MBPF) reduced NO release to approximately 50-60% of control. [1] This indicates that BAF is a less potent anti-inflammatory agent within this class of compounds. [2]
| Evidence Dimension | Inhibition of LPS-induced NO production |
|---|---|
| Target Compound Data | Benzoylalbiflorin (BAF): Relative NO release rate ~82% of LPS control at 33 μM. |
| Comparator Or Baseline | Paeoniflorin (PF), 4-O-Methylpaeoniflorin (MPF), 4-O-Methylbenzoylpaeoniflorin (MBPF): Relative NO release rate ~50-60% of LPS control at 33 μM. |
| Quantified Difference | BAF is approximately 30-50% less effective at inhibiting NO production compared to paeoniflorin derivatives at an equimolar concentration. |
| Conditions | LPS-stimulated RAW 264.7 murine macrophage cell line; 33 μM compound treatment for 2h, then 24h LPS stimulation; NO measured via Griess assay. |
Why This Matters
This data clarifies the compound's position within the SAR landscape, enabling researchers to select BAF for studies where potent NO suppression is not the primary endpoint or for comparative investigations of structure-activity relationships.
- [1] Bi, X., Han, L., Qu, T., Mu, Y., Guan, P., Qu, X., ... & Huang, X. (2017). Anti-Inflammatory Effects, SAR, and Action Mechanism of Monoterpenoids from Radix Paeoniae Alba on LPS-Stimulated RAW 264.7 Cells. Molecules, 22(5), 715. (See Figure 1). View Source
- [2] Bi, X., Han, L., Qu, T., Mu, Y., Guan, P., Qu, X., ... & Huang, X. (2017). Anti-Inflammatory Effects, SAR, and Action Mechanism of Monoterpenoids from Radix Paeoniae Alba on LPS-Stimulated RAW 264.7 Cells. Molecules, 22(5), 715. View Source
